molecular formula C10H18O2 B1203975 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane CAS No. 5718-73-0

1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane

Cat. No.: B1203975
CAS No.: 5718-73-0
M. Wt: 170.25 g/mol
InChI Key: VKCPPMKRNVBDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[222]octane is a bicyclic organic compound characterized by the presence of a dioxabicyclo moiety This compound is notable for its unique structure, which includes a peroxide linkage within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by the introduction of the peroxide linkage through oxidation reactions. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The peroxide linkage can be further oxidized to form more complex peroxides or decomposed to yield different products.

    Reduction: Reduction of the peroxide bond can lead to the formation of alcohols or other reduced species.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide are commonly used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the peroxide bond.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often requiring specific solvents and temperature conditions.

Major Products Formed:

    Oxidation: Formation of more complex peroxides or decomposition products.

    Reduction: Formation of alcohols or other reduced species.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Discovery: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

    Material Science: It is used in the synthesis of novel materials with specific properties.

    Biological Studies: The compound’s reactivity and stability make it useful in studying biochemical pathways and reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane involves its interaction with molecular targets through its peroxide linkage. The compound can generate reactive oxygen species (ROS) upon decomposition, which can interact with various biomolecules. This interaction can lead to oxidative stress or specific biochemical reactions, depending on the context.

Comparison with Similar Compounds

    2,3-Dioxabicyclo[2.2.2]octane: Shares the dioxabicyclo moiety but lacks the methyl and propan-2-yl substituents.

    Ascaridole: Another peroxide-containing compound with different structural features.

Uniqueness: 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane is unique due to its specific substituents and the stability of its peroxide linkage. This stability allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCPPMKRNVBDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(CC1)(OO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972639
Record name 1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5718-73-0
Record name 2,3-Dioxabicyclo(2.2.2)octane, 1-methyl-4-(1-methylethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.